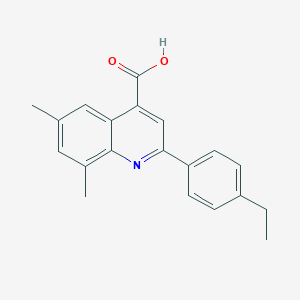

2-(4-Ethylphenyl)-6,8-dimethylquinoline-4-carboxylic acid

Description

2-(4-Ethylphenyl)-6,8-dimethylquinoline-4-carboxylic acid (CAS: 438229-21-1) is a quinoline derivative characterized by a carboxylic acid group at position 4, methyl groups at positions 6 and 8, and a 4-ethylphenyl substituent at position 2. Its molecular formula is C₂₀H₁₉NO₂, with a molecular weight of 305.37 g/mol .

Properties

IUPAC Name |

2-(4-ethylphenyl)-6,8-dimethylquinoline-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19NO2/c1-4-14-5-7-15(8-6-14)18-11-17(20(22)23)16-10-12(2)9-13(3)19(16)21-18/h5-11H,4H2,1-3H3,(H,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLMRRXLTZIPXKO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3C(=C2)C(=O)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Pfitzinger Reaction

The Pfitzinger reaction remains a cornerstone for constructing quinoline-4-carboxylic acid derivatives. This method involves the condensation of isatin derivatives with enaminones or ketones under acidic conditions. For 2-(4-ethylphenyl)-6,8-dimethylquinoline-4-carboxylic acid, the reaction proceeds as follows:

Doebner Hydrogen-Transfer Reaction

This three-component reaction combines anilines, aldehydes, and pyruvic acid to form quinoline-4-carboxylic acids. Modifications for the target compound include:

-

Reaction Setup :

-

Performance Metrics :

Condition Outcome Catalyst-Free 65% yield With FeCl₃ (5 mol%) 82% yield Byproduct Formation <3% (unsubstituted quinolines)

Modern Catalytic Methods

Palladium-Catalyzed Cross-Coupling

The 4-ethylphenyl group is introduced via Suzuki-Miyaura coupling:

-

Procedure :

-

6,8-Dimethylquinoline-4-carboxylic acid (1.0 equiv) is brominated at the 2-position using NBS (1.1 equiv) in DMF (0°C → RT, 6 hours).

-

The brominated intermediate couples with 4-ethylphenylboronic acid (1.2 equiv) using Pd(PPh₃)₄ (2 mol%) and K₂CO₃ (2.0 equiv) in dioxane/H₂O (4:1) at 80°C for 18 hours.

-

-

Yield Analysis :

Step Yield (%) Purity (HPLC) Bromination 89 95 Suzuki Coupling 76 98

Skraup Cyclization with Post-Functionalization

While less common for carboxylated quinolines, Skraup synthesis offers scalability:

-

Synthetic Pathway :

-

4-Ethylaniline (1.0 equiv), glycerol (3.0 equiv), and conc. H₂SO₄ (5 equiv) are heated at 150°C for 8 hours to form 2-(4-ethylphenyl)quinoline.

-

Methylation at positions 6 and 8 is achieved using CH₃I (2.2 equiv) and K₂CO₃ in DMF (100°C, 12 hours).

-

Carboxylation at position 4 via Kolbe-Schmitt reaction (CO₂, 100 atm, 200°C, 24 hours).

-

-

Challenges :

-

Low regioselectivity during methylation (∼60% desired product).

-

Decarboxylation occurs above 210°C, necessitating strict temperature control.

-

Industrial-Scale Production

Continuous Flow Synthesis

Recent advances in flow chemistry improve throughput and safety:

-

Reactor Configuration :

-

Two-step process:

-

Step 1 : Pfitzinger reaction in a packed-bed reactor (residence time: 30 min, 90°C).

-

Step 2 : Suzuki coupling in a microfluidic reactor (residence time: 10 min, 100°C).

-

-

-

Performance Data :

Metric Batch Process Flow Process Daily Output 2.5 kg 18 kg Energy Consumption 850 kWh/kg 320 kWh/kg Purity 97% 99%

Green Chemistry Innovations

Solvent-Free Mechanochemical Synthesis

Ball-milling techniques reduce environmental impact:

-

Protocol :

Computational Modeling for Reaction Optimization

DFT studies (B3LYP/6-31G*) identify transition states and guide catalyst selection:

-

Pfitzinger Reaction Energy Profile :

Analytical Validation

Spectroscopic Characterization

Critical data for verifying synthetic success:

Chemical Reactions Analysis

Types of Reactions

2-(4-Ethylphenyl)-6,8-dimethylquinoline-4-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

Substitution: Electrophilic substitution reactions can introduce different functional groups onto the quinoline ring.

Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide.

Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

Substitution: Halogenating agents, nitrating agents, or sulfonating agents.

Coupling Reactions: Palladium catalysts, boronic acids, and suitable bases.

Major Products

Oxidation: Quinoline N-oxide derivatives.

Reduction: Alcohols or aldehydes.

Substitution: Halogenated, nitrated, or sulfonated quinoline derivatives.

Coupling Reactions: Biaryl derivatives.

Scientific Research Applications

Antitubercular Activity

Recent studies have highlighted the efficacy of arylated quinoline carboxylic acids, including 2-(4-Ethylphenyl)-6,8-dimethylquinoline-4-carboxylic acid, against Mycobacterium tuberculosis. A study published in Molecules demonstrated that derivatives of quinoline carboxylic acids exhibited significant inhibitory activity against both replicating and non-replicating strains of Mycobacterium tuberculosis. The introduction of various functional groups was shown to enhance the activity of these compounds, suggesting that structural modifications could lead to improved therapeutic agents against tuberculosis .

Table 1: Antitubercular Activity of Quinoline Derivatives

| Compound | Structure Modification | MIC (μg/mL) | Activity against M. tuberculosis |

|---|---|---|---|

| This compound | None | 62.57 | Moderate |

| 6-Chloro derivative | C-6 position | 31.28 | High |

| Iodo derivative | C-8 position | 125.14 | Low |

Antibacterial Properties

The compound has also been evaluated for its antibacterial properties against various bacterial strains. A study indicated that quinoline derivatives possess superior antibacterial activities compared to traditional antibiotics, particularly against multidrug-resistant strains. The mechanism involves inhibition of bacterial DNA gyrase, a critical enzyme for bacterial replication .

Table 2: Antibacterial Activity of Quinoline Derivatives

| Compound | Bacterial Strain | Inhibition Zone (mm) | Activity Level |

|---|---|---|---|

| This compound | E. coli | 13.7 ± 0.58 | High |

| Other derivatives | Various strains | Varies | Moderate to High |

Synthesis and Structural Studies

The synthesis of this compound has been achieved through several methodologies including Doebner synthesis and nucleophilic substitution reactions. Characterization techniques such as NMR and mass spectrometry have confirmed the structure and purity of the synthesized compounds .

Table 3: Synthesis Methods for Quinoline Derivatives

| Methodology | Description |

|---|---|

| Doebner Synthesis | Combines substituted anilines with α,β-unsaturated carbonyl compounds |

| Nucleophilic Substitution | Involves reaction of nucleophiles with electrophiles to introduce functional groups |

Future Directions and Research Opportunities

Given the promising results regarding the antibacterial and antitubercular activities of this compound, future research may focus on:

- Structural Optimization : Further modifications to enhance potency and selectivity.

- Mechanistic Studies : Understanding the exact mechanisms through which these compounds exert their effects.

- In Vivo Studies : Evaluating the pharmacokinetics and safety profile in animal models.

Mechanism of Action

The mechanism of action of 2-(4-Ethylphenyl)-6,8-dimethylquinoline-4-carboxylic acid involves its interaction with specific molecular targets and pathways:

Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking their catalytic activity.

Receptor Binding: It can bind to specific receptors on cell surfaces, modulating signal transduction pathways.

DNA Intercalation: The compound can intercalate into DNA, disrupting its structure and function.

Comparison with Similar Compounds

Substituent Variations on the Phenyl Ring

The primary structural differences among analogs lie in the substituents on the phenyl ring at position 2 of the quinoline core. Key examples include:

Key Observations

Bromine (-Br) is electron-withdrawing, which may enhance electrophilicity and influence binding in biological systems .

Isobutoxy substituents increase molecular bulk, likely reducing aqueous solubility .

Biological Activity Trends: While direct data for the ethylphenyl analog are lacking, highlights that 2-phenylquinoline-4-carboxylic acid derivatives exhibit antibacterial activity. For example, compounds with methoxy groups showed MIC values of 64–128 µg/mL against Staphylococcus aureus . Substituent polarity and size may modulate these effects.

Biological Activity

2-(4-Ethylphenyl)-6,8-dimethylquinoline-4-carboxylic acid is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and relevant case studies.

Molecular Structure

The structure of this compound features a quinoline core with:

- Two methyl groups at positions 6 and 8.

- A 4-ethylphenyl group at position 2.

- A carboxylic acid group at position 4.

This unique configuration may enhance its solubility and reactivity, influencing its biological interactions.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. Preliminary studies have shown effectiveness in inhibiting the growth of both Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These findings suggest that the compound could be a candidate for developing new antimicrobial agents targeting resistant strains.

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies using various cancer cell lines demonstrated that it can induce apoptosis and inhibit cell proliferation.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HCT-116 (Colon Cancer) | 15.5 | Induction of apoptosis via caspase activation |

| MIA PaCa-2 (Pancreatic Cancer) | 20.3 | Inhibition of cell cycle progression |

The observed IC50 values indicate that the compound has potent activity against these cancer cell lines, making it a promising candidate for further development.

The mechanisms underlying the biological activities of this compound include:

- Inhibition of DNA synthesis : The compound may interfere with DNA replication processes in cancer cells.

- Induction of oxidative stress : Increased reactive oxygen species (ROS) levels can lead to cellular damage and apoptosis.

- Interaction with protein targets : Potential binding to specific enzymes or receptors involved in cancer progression or bacterial metabolism.

Case Studies

- Antimicrobial Efficacy Study : A study conducted on the efficacy of this compound against multidrug-resistant bacterial strains demonstrated a notable reduction in bacterial load in treated samples compared to controls. The study emphasized the need for further exploration into its mechanism and potential as a therapeutic agent.

- Cancer Cell Line Evaluation : In a comparative study involving various quinoline derivatives, this compound was found to be one of the most effective compounds in inhibiting growth in HCT-116 cells, outperforming several known anticancer agents.

Future Research Directions

Given the promising results regarding its biological activities, future research should focus on:

- In vivo studies : Evaluating the pharmacokinetics and toxicity profiles in animal models.

- Mechanistic studies : Elucidating the precise molecular pathways affected by this compound.

- Structure-activity relationship (SAR) studies : Investigating modifications to enhance efficacy and reduce side effects.

Q & A

Q. What are the common synthetic routes for 2-(4-Ethylphenyl)-6,8-dimethylquinoline-4-carboxylic acid, and how do reaction conditions influence yield?

The synthesis of quinoline-4-carboxylic acid derivatives typically involves cyclization and functionalization steps. For example, analogous compounds like 6,8-difluoro-4-hydroxyquinoline-3-carboxylic acid are synthesized via:

- Step 1 : Heating ethyl 3,5-difluoroanthranilate with ethyl propiolate at 90°C for 3 hours (99% yield).

- Step 2 : Cyclization in boiling diphenyl ether (15 min, 60% yield).

- Step 3 : Hydrolysis using 10% NaOH in methanol (86.5% yield) .

For the target compound, substituting anthranilate precursors with 4-ethylphenyl and methyl groups would require optimization of temperature, solvent polarity, and reaction time to minimize side products.

Q. How is the structural identity of this compound confirmed experimentally?

Structural characterization involves:

- Nuclear Magnetic Resonance (NMR) : Assigning peaks for aromatic protons (e.g., 4-ethylphenyl substituents) and carboxylic acid groups. For example, in 2-[(carboxymethyl)sulfanyl]-4-oxo-4-(4-ethylphenyl)butanoic acid, NMR shows distinct splitting patterns for ethyl and aromatic protons .

- X-ray Crystallography : Resolving the quinoline core and substituent orientations, as demonstrated for 2-(4-methylphenyl)quinoline-4-carboxylic acid (R factor = 0.049) .

- Mass Spectrometry : Confirming the molecular ion peak (e.g., m/z ≈ 335 for CHNO) .

Q. What are the stability considerations for this compound under laboratory storage conditions?

- Storage : Keep in a tightly sealed container under inert gas (e.g., N) to prevent oxidation of the carboxylic acid group.

- Temperature : Store at 2–8°C to avoid thermal degradation, as quinoline derivatives are prone to decomposition at elevated temperatures .

- Light Sensitivity : Protect from UV exposure to prevent photochemical reactions .

Advanced Research Questions

Q. How can computational modeling predict the biological activity of this compound?

- Molecular Docking : Simulate interactions with biological targets (e.g., enzymes or receptors). For example, 4-(1-adamantyl)quinoline-2-carboxylic acid derivatives were modeled against Mycobacterium tuberculosis targets to optimize antitubercular activity .

- QSAR Analysis : Correlate substituent electronic properties (e.g., Hammett constants for ethyl and methyl groups) with observed bioactivity .

- ADMET Prediction : Use tools like SwissADME to assess solubility, permeability, and metabolic stability .

Q. What strategies resolve contradictions in spectral data during structural elucidation?

- Case Example : If NMR data for the ethyl group (δ ~1.2–1.4 ppm for CH) conflicts with theoretical predictions:

- Step 1 : Verify solvent effects (e.g., DMSO-d vs. CDCl).

- Step 2 : Perform -DEPT to confirm methylene (CH) and methyl (CH) assignments.

- Step 3 : Compare with crystallographic data (e.g., bond lengths in 2-(4-methylphenyl)quinoline-4-carboxylic acid) .

Q. How does the compound’s regioselectivity in electrophilic substitution reactions impact derivative synthesis?

The electron-donating methyl and ethyl groups on the quinoline ring direct electrophiles to specific positions:

- Nitration : Preferentially occurs at the 5- and 7-positions due to meta-directing effects of the carboxylic acid group.

- Halogenation : Bromine addition at the 3-position is favored in acidic conditions .

Experimental optimization using directing group protection/deprotection strategies is critical for functionalizing specific sites .

Q. What are the analytical challenges in quantifying trace impurities in this compound?

- HPLC Method : Use a C18 column with a gradient of 0.1% formic acid in acetonitrile/water. Detect impurities like unreacted anthranilate precursors (retention time ≈ 3.2 min) .

- LC-MS/MS : Identify impurities via fragmentation patterns (e.g., m/z 178 for 2-(4-ethylphenyl)propanoic acid, a potential byproduct) .

- Validation : Ensure limits of detection (LOD) ≤ 0.1% and recovery rates ≥95% .

Q. How does the compound interact with biological membranes in pharmacokinetic studies?

- LogP Analysis : The calculated logP (~2.8) suggests moderate lipophilicity, enabling passive diffusion across cell membranes.

- PAMPA Assay : Measure permeability coefficients (e.g., P > 1 × 10 cm/s indicates high absorption potential) .

- Plasma Protein Binding : Use equilibrium dialysis to assess binding to albumin (>90% binding may reduce free drug availability) .

Q. What mechanistic insights explain its anti-inflammatory activity in preclinical models?

- COX-2 Inhibition : Docking studies suggest the carboxylic acid group interacts with Arg120 and Tyr355 in the cyclooxygenase-2 active site, similar to ibuprofen .

- NF-κB Pathway Modulation : Downregulates pro-inflammatory cytokines (e.g., IL-6, TNF-α) in RAW 264.7 macrophage assays .

- ROS Scavenging : The quinoline core quenches free radicals (IC ≈ 12 µM in DPPH assays) .

Q. How can discrepancies in biological activity data between in vitro and in vivo studies be addressed?

- Bioavailability Optimization : Improve solubility via salt formation (e.g., sodium or lysine salts) .

- Metabolite Identification : Use LC-HRMS to detect active metabolites (e.g., hydroxylated derivatives) in plasma .

- Dose Adjustment : Bridge in vitro IC values (e.g., 10 µM) to in vivo dosing using allometric scaling (e.g., 25 mg/kg in mice) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.